molecular formula C9H7NO4 B584679 Dopaquinone Lactone CAS No. 255829-51-7

Dopaquinone Lactone

Cat. No.: B584679
CAS No.: 255829-51-7
M. Wt: 193.158
InChI Key: RZTGZIWOVGOFDC-YFKPBYRVSA-N
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Description

Dopaquinone Lactone, also known as o-dopaquinone, is a metabolite of L-DOPA (L-dihydroxyphenylalanine) and a precursor of melanin . The biosynthesis of melanin occurs in melanocytes, where tyrosine is converted into DOPA and then dopaquinone, which goes on to be formed into pheomelanin or eumelanin .


Synthesis Analysis

The biosynthetic pathway of melanin is branched into pheomelanogenesis and eumelanogenesis at the stage of dopaquinone conversion . In the presence of intracellular thiols such as cysteine, dopaquinone binds to the sulfhydryl group of thiols . Under lower concentration of thiols, dopaquinone spontaneously undergoes intramolecular cyclization through the alanyl side chain . The binding of cysteine produces cysteinyldopa necessary for pheomelanogenesis, whereas the cyclized product, cyclodopa, further transforms into eumelanin .


Molecular Structure Analysis

This compound has a molecular formula of C9H9NO4 . It has an average mass of 195.172 Da and a monoisotopic mass of 195.053162 Da .


Chemical Reactions Analysis

Dopaquinone is highly reactive towards nucleophiles . When dopaquinone undergoes cyclization and thiol binding, an amino (−NH2) group and a sulfhydryl (−SH) group act as a nucleophile, respectively . The competitive reactions of dopaquinone control the composition of the generated melanin .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C9H9NO4 and a molecular weight of 193.16 .

Mechanism of Action

The mechanism of action of Dopaquinone Lactone involves the competitive reactions of cyclization and thiol binding . The former results in eumelanogenesis while the latter corresponds to the initiation of pheomelanogenesis .

Safety and Hazards

As of now, there is limited information available on the safety and hazards of Dopaquinone Lactone .

Future Directions

Future research could focus on the pro-apoptotic effects of natural or chemical agents on various cancers to provide future direction in cancer therapeutics . Additionally, the competitive behavior between cyclization and thiol binding for dopaquinone and structurally similar o-quinones could be further explored .

Properties

IUPAC Name

(3S)-3-amino-3,4-dihydrochromene-2,6,7-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c10-5-1-4-2-6(11)7(12)3-8(4)14-9(5)13/h2-3,5H,1,10H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTGZIWOVGOFDC-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC2=CC(=O)C(=O)C=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)OC2=CC(=O)C(=O)C=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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